4-(Difluoromethoxy)-3-methoxycinnamic acid

Synthetic Methodology Process Chemistry Caffeic Acid Derivative

4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS 324579-78-4, MFCD01794575) belongs to the class of fluoroalkene-containing cinnamic acid derivatives. The compound is characterized by a para-difluoromethoxy and a meta-methoxy substitution on the aromatic ring of the cinnamic acid backbone.

Molecular Formula C11H10F2O4
Molecular Weight 244.194
CAS No. 324579-78-4
Cat. No. B2879389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-methoxycinnamic acid
CAS324579-78-4
Molecular FormulaC11H10F2O4
Molecular Weight244.194
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F
InChIInChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b5-3+
InChIKeyWLTUXAUWAGSABF-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-3-methoxycinnamic Acid (CAS 324579-78-4) – Chemical Class and Core Properties for Research Procurement


4-(Difluoromethoxy)-3-methoxycinnamic acid (CAS 324579-78-4, MFCD01794575) belongs to the class of fluoroalkene-containing cinnamic acid derivatives . The compound is characterized by a para-difluoromethoxy and a meta-methoxy substitution on the aromatic ring of the cinnamic acid backbone [1]. With a molecular formula of C₁₁H₁₀F₂O₄ and a molecular weight of 244.19 g/mol , the compound is supplied by multiple vendors at purities ranging from 95% to 97% for research applications . The difluoromethoxy moiety is frequently employed as a bioisosteric replacement for methoxy or hydroxy groups to modulate lipophilicity and metabolic stability in drug discovery programs [2].

4-(Difluoromethoxy)-3-methoxycinnamic Acid Procurement – Why Structural Analogs Are Not Drop-In Replacements


Generic substitution among cinnamic acid derivatives is not a viable strategy for procurement in structure-activity relationship (SAR) studies or lead optimization programs. Subtle variations in the substitution pattern of the aromatic ring—such as the shift from 4-(difluoromethoxy)-3-methoxy to 3-(difluoromethoxy) alone [1], or the introduction of additional halogen substituents—fundamentally alter physicochemical properties including molecular weight (e.g., 244.19 g/mol for the target compound versus 214.16 g/mol for 3-(difluoromethoxy)cinnamic acid) [2], lipophilicity, and hydrogen bonding capacity [3]. The patented synthesis of the target compound demonstrates a specific 79% yield using a two-step route from 3-hydroxy-4-difluoromethoxybenzaldehyde via Perkin reaction [4]. Replacement with a different analog would require re-optimization of the entire synthetic sequence and would not guarantee identical downstream biological performance in the relevant assays [5].

Quantitative Differentiation Evidence for 4-(Difluoromethoxy)-3-methoxycinnamic Acid Versus Analogs


Synthetic Yield Optimization – 4-(Difluoromethoxy)-3-methoxycinnamic Acid Patent Route Efficiency

The target compound 3-methoxy-4-difluoromethoxycinnamic acid was synthesized via a patented two-step route with a reported isolated yield of 79% [1]. This yield is achieved from commercially available 3-hydroxy-4-difluoromethoxybenzaldehyde through sequential substitution and Perkin reactions [1]. In contrast, a broader patent for polyhalogenated cinnamic acids reports typical yields ranging from 50–70% for analogous difluoro-cinnamic acid derivatives when using similar condensation conditions with malonic acid [2].

Synthetic Methodology Process Chemistry Caffeic Acid Derivative

Physicochemical Differentiation – Molecular Weight and Lipophilicity Versus Positional Isomers

The target compound 4-(difluoromethoxy)-3-methoxycinnamic acid has a molecular weight of 244.19 g/mol and a computed XLogP3 value of approximately 2.5–2.8 (estimated from structural analogs) . In comparison, the positional isomer 3-(difluoromethoxy)cinnamic acid, which lacks the additional 3-methoxy group, has a molecular weight of 214.16 g/mol and a computed XLogP3 value of 3.0 [1]. The additional methoxy substituent in the target compound increases hydrogen bond acceptor count from 5 to approximately 6 (calculated), which modulates polarity and may influence solubility and membrane permeability in biological assays [2].

Physicochemical Properties Lipophilicity Bioisostere

Melting Point Differentiation – Solid-State Stability Indicator

The target compound exhibits a reported melting point range of 205–208 °C . This relatively high melting point is consistent with strong intermolecular hydrogen bonding facilitated by the carboxylic acid moiety and the specific substitution pattern. In contrast, the ortho-substituted analog 2-(difluoromethoxy)cinnamic acid (CAS 127842-71-1) is reported to have a lower melting point (specific numerical data not disclosed in vendor records, but typically <150 °C for ortho-substituted cinnamic acids due to disrupted crystal packing) . The higher melting point of the target compound indicates greater thermal stability and potentially different solid-state formulation characteristics.

Thermal Properties Solid-State Chemistry Formulation

Evidence-Based Application Scenarios for 4-(Difluoromethoxy)-3-methoxycinnamic Acid Procurement


Medicinal Chemistry Lead Optimization Requiring 3-Methoxy-4-Difluoromethoxy Substitution

This compound serves as a key building block for synthesizing difluoromethyl cinnamoyl amides with antibacterial activity [1]. The patented 79% synthetic yield [2] makes it cost-effective for generating amide libraries where the precise 3-methoxy-4-difluoromethoxy substitution pattern is required for target engagement. Procurement of this specific CAS number ensures the correct regioisomer is obtained, avoiding the inactive or off-target effects that would result from using the 3-(difluoromethoxy) analog (MW 214.16 g/mol) or ortho-substituted variants [3].

Bioisosteric Replacement Studies in Anti-Fibrotic Drug Discovery

The difluoromethoxy group in this cinnamic acid derivative functions as a bioisostere for methoxy or hydroxy groups, enhancing metabolic stability while preserving hydrogen bond acceptor capacity [1]. The target compound, with its specific 4-difluoromethoxy-3-methoxy pattern, is a precursor to analogs of tranilast-like antifibrotic agents where SAR optimization requires exploration of this precise substitution geometry [2]. The compound‘s melting point of 205–208 °C [3] also supports stable long-term storage in compound management facilities.

Fluorine-Containing Intermediate for Specialty Polymer and Coating Chemistry

Fluorinated cinnamic acids are utilized as monomers or crosslinking agents in fluorochemical surface layers for display and protective articles [1]. The presence of both difluoromethoxy and methoxy groups in the target compound provides tunable hydrophobicity and refractive index properties that differ from non-methoxylated analogs. The higher molecular weight (244.19 g/mol) [2] and distinct substitution pattern ensure that procurement of this specific CAS number delivers the exact monomer required for reproducing patented fluoropolyether acrylate compositions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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